
Evixapodlin: A Technical Guide to a Novel Oral
PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Evixapodlin

Cat. No.: B8144761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Evixapodlin (formerly GS-4224) is a first-in-class, orally bioavailable, small molecule inhibitor

of the programmed cell death ligand 1 (PD-L1).[1][2] Developed by Gilead Sciences, this

symmetrical tetra-aryl compound presents a unique mechanism of action, inducing the

dimerization of PD-L1 to block its interaction with the PD-1 receptor, thereby reactivating anti-

tumor immunity.[1][3] This technical guide provides a comprehensive overview of the discovery,

mechanism of action, preclinical data, and clinical development of Evixapodlin. Detailed

experimental protocols and signaling pathway diagrams are included to support further

research and development in the field of cancer immunotherapy.

Discovery and Rationale
The development of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies

targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, the intravenous

administration and potential for immune-related adverse events associated with antibody

therapies created a need for alternative treatment modalities.[1] The pursuit of an oral small

molecule inhibitor offered the promise of greater convenience for patients and more flexible

management of toxicities.[1]

Gilead Sciences disclosed the discovery of Evixapodlin (GS-4224) following a process that

identified small molecules with very long off-rates compared to known macrocyclic antibodies.
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[4] The optimization of a tetra-aryl lead compound led to the identification of Evixapodlin as a

potent and selective PD-L1 inhibitor.[4]

Table 1: Physicochemical Properties of Evixapodlin

Property Value Reference(s)

Alternate Names GS-4224, OX-4224 [5][6]

Chemical Class
Symmetrical tetra-aryl small

molecule
[1]

Molecular Weight 691.6 g/mol [1]

Mechanism of Action
PD-L1 Dimerization and PD-

1/PD-L1 Interaction Inhibitor
[1][3]

Mechanism of Action
Evixapodlin employs a novel mechanism distinct from antibody-based checkpoint inhibitors. It

binds specifically to two PD-L1 molecules, inducing their homodimerization.[1][3] This

dimerization sterically hinders the binding of PD-L1 to its cognate receptor, PD-1, on T-cells.[1]

The blockade of this critical immune checkpoint reverses T-cell inhibition, leading to enhanced

T-cell activation and subsequent tumor cell lysis.[1][2] A key characteristic of Evixapodlin is

that its potency is directly proportional to the density of PD-L1 on the cell surface, allowing for

selective engagement with PD-L1-high cells.[1][2]

Signaling Pathways
The PD-1/PD-L1 axis is a crucial negative regulator of T-cell function. In the tumor

microenvironment, activated T-cells release cytokines such as interferon-gamma (IFN-γ).[7]

IFN-γ can, in turn, upregulate the expression of PD-L1 on tumor cells through the JAK/STAT

signaling pathway, creating an adaptive immune resistance mechanism.[8][9][10] By blocking

the PD-1/PD-L1 interaction, Evixapodlin effectively disrupts this negative feedback loop.
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Diagram 1: IFN-γ-mediated upregulation of PD-L1 and subsequent T-cell inhibition.
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Diagram 2: Evixapodlin's mechanism of action via PD-L1 dimerization.
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Evixapodlin has demonstrated potent activity in a variety of in vitro assays. It effectively

inhibits the human PD-1/PD-L1 protein-protein interaction and shows target occupancy in

human cancer cell lines.[4][5] Its activity is enhanced in cells with higher PD-L1 expression,

underscoring its selective engagement mechanism.[4]

Table 2: In Vitro Activity of Evixapodlin

Assay Metric Value Reference(s)

PD-1/PD-L1

Interaction
IC₅₀ 0.213 nM [5]

Target Occupancy

(MDA-MB-231 cells)
EC₅₀ 4 nM [4]

Target Occupancy

(PD-L1 high cells)
EC₅₀ 11 nM [4]

T-Cell Mediated

Tumor Killing
EC₅₀ 12 ± 15 nM [1]

In Vivo Pharmacokinetics and Efficacy
Preclinical studies in animal models established the oral bioavailability and pharmacokinetic

profile of Evixapodlin.[4] In a human PD-L1-expressing MC38 mouse tumor model,

Evixapodlin demonstrated significant tumor growth inhibition, comparable to the anti-PD-L1

antibody atezolizumab.[1][4]

Table 3: Pharmacokinetic Parameters of Evixapodlin in Preclinical Species (1 mg/kg IV)
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Species
Bioavailabil
ity

Blood
Clearance
(L/h/kg)

Half-life (h)
Vol. of
Distribution
(Vss, L/kg)

Reference(s
)

Rat 29% 0.28 9.0 1.5 [4]

Dog 68% 0.67 10.7 3.2 [4]

Cynomolgus

Monkey
41% 0.25 9.4 1.2 [4]

Table 4: In Vivo Pharmacokinetics of Evixapodlin in a Human PD-L1 Expressing Mouse Model

(Once Daily Dosing)

Dose (mg/kg) Cₘₐₓ (µM) AUC₀₋₂₄ (µM·h) Reference(s)

1 0.41 4.9 [4]

10 3.2 18.6 [4]

50 15.9 152 [4]

Clinical Development
A Phase 1, open-label, dose-escalation study (NCT04049617) was conducted to evaluate the

safety, tolerability, pharmacokinetics, and efficacy of Evixapodlin in patients with advanced

solid tumors.[1][11]

Table 5: Summary of Phase 1 Clinical Trial (NCT04049617) Design
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Parameter Description Reference(s)

Study Design

Open-label, multicenter,

sequential dose-escalation

(3+3 design)

[1]

Population

18 patients with advanced

solid tumors refractory to

standard therapy

[1][11]

Dose Cohorts
400 mg, 700 mg, 1000 mg,

and 1500 mg once daily (QD)
[1]

Primary Objectives

Characterize safety and

tolerability; determine

Maximum Tolerated Dose

(MTD) and Recommended

Phase 2 Dose (RP2D)

[11]

The study showed that Evixapodlin was well-tolerated at doses up to 1500 mg QD, with no

dose-limiting toxicities observed.[12] Dose-proportional increases in plasma exposure were

seen, and pharmacokinetic data supported once-daily dosing.[12] On-target biomarker activity

was confirmed, including engagement of PD-L1 and induction of immune-related

pharmacodynamic responses.[2] However, no objective responses were observed in the 18

patients treated.[12] The study was discontinued by Gilead for business reasons in favor of a

more advanced asset.[1][11] Subsequently, OmRx Oncology has licensed Evixapodlin
(renaming it OX-4224) and initiated a Phase 2 trial in non-small cell lung cancer (NSCLC).[6]

[13]

Detailed Experimental Protocols
PD-L1 Dimerization Assay
This assay quantifies the ability of Evixapodlin to induce PD-L1 dimerization.[1]

Cell Line Engineering: Engineer cells to express PD-L1 fused to two different subunits of a

reporter enzyme (e.g., luciferase).
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Compound Treatment: Treat the engineered cells with varying concentrations of

Evixapodlin.

Dimerization and Signal Generation: If Evixapodlin induces PD-L1 dimerization, the enzyme

subunits are brought into close proximity, forming a functional enzyme.

Signal Detection: Add a cell-permeable substrate for the enzyme and measure the resulting

luminescent signal. The signal intensity is proportional to the extent of PD-L1 dimerization. A

control cell line expressing PD-L2 is used to confirm selectivity.[1]

In Vitro T-Cell Mediated Tumor Lysis Assay
This protocol assesses the ability of Evixapodlin to enhance T-cell killing of tumor cells.[1]

Cell Culture: Co-culture human CD8+ T-cells from an HLA-A2+ donor with GFP-expressing,

HLA-A2+ MDA-MB-231 breast carcinoma cells to form three-dimensional tumor spheroids.

Treatment: Add serial dilutions of Evixapodlin or a control antibody (e.g., atezolizumab) to

the co-culture.

Incubation: Incubate the co-culture for a specified period (e.g., 72 hours) to allow for T-cell-

mediated killing.

Data Acquisition: Measure the reduction in the GFP signal, which corresponds to the lysis of

the tumor cells.

Analysis: Normalize the tumor lysis data to the positive control (atezolizumab) to determine

the potency (EC₅₀) and maximum efficacy of Evixapodlin.[1]
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Diagram 3: Experimental workflow for the in vitro tumor lysis assay.

Clinical Target Occupancy (TO) Assay
This protocol measures the extent to which Evixapodlin binds to its target (PD-L1) on

peripheral immune cells from patients.[1]
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Sample Collection: Collect heparinized whole blood samples from patients at various time

points during treatment.

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll density

gradient centrifugation.

Cryopreservation: Cryopreserve isolated PBMCs for batched analysis.

Staining: Thaw cells and stain with a cocktail of fluorescently labeled antibodies to identify T-

cell subsets (e.g., CD3, CD4, CD8) and to detect the amount of free (unbound) PD-L1 on the

cell surface. A viability dye is included to exclude dead cells.

Control: A replicate sample is pre-treated with a saturating concentration of an unlabeled PD-

L1 blocking antibody to serve as a positive control for 100% target occupancy.

Flow Cytometry: Acquire data on a flow cytometer.

Data Analysis: Analyze the flow cytometry data to quantify the level of free PD-L1 on specific

T-cell populations, and calculate target occupancy relative to pre-dose levels and the positive

control.
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Diagram 4: Experimental workflow for the clinical target occupancy assay.

Conclusion and Future Directions
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Evixapodlin is a potent, selective, and orally bioavailable small molecule inhibitor of PD-L1

with a unique dimerization-based mechanism of action. Preclinical data demonstrated

promising anti-tumor activity comparable to approved antibody therapies.[1] While the initial

Phase 1 study in advanced solid tumors did not show objective responses and was halted by

the sponsor, the compound was well-tolerated and showed clear evidence of on-target

pharmacodynamic activity.[2][12] The continued development of Evixapodlin (as OX-4224) by

OmRx Oncology in a Phase 2 trial for NSCLC highlights the continued interest in this molecule

and the potential for oral small molecule checkpoint inhibitors to offer a valuable alternative in

the cancer immunotherapy landscape.[6][13] Further research will be critical to identify the

patient populations and potential combination strategies where Evixapodlin may provide the

most significant clinical benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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